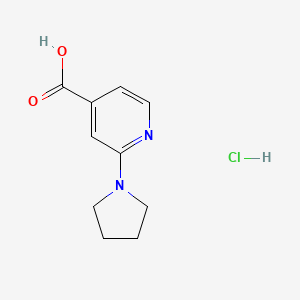

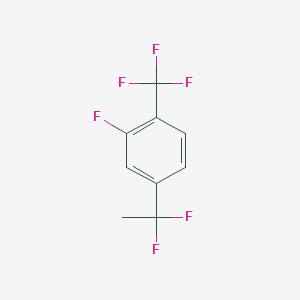

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene

Overview

Description

“(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene” is a chemical compound . It’s important to note that this product is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The empirical formula of a similar compound, “(2,2,2-Trifluoroethyl)benzene”, is C8H7F3 . The InChI key is AVSVJSGDSPDFLH-UHFFFAOYSA-N .Scientific Research Applications

Photo-Induced Radical Cyclization

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene has been studied in the context of photo-induced radical cyclization. This process involves the transformation of benzene-tethered 1,7-enynes under ultraviolet irradiation to produce certain quinolin-2(1H)-ones. This method is notable for proceeding without metals or photo-redox catalysts at room temperature, demonstrating the compound's potential in organic synthesis (An, Kuang, & Wu, 2016).

Synthesis of Arylthioynamines

The compound also finds application in the synthesis of arylthioynamines. It reacts with sodium thiolates and trifluoroethyl p-toluenesulfonate, yielding arylthioynamines in good yields. This synthesis approach is significant for its effectiveness with aliphatic sulfides (Nakai, Tanaka, Setoi, & Ishikawa, 1977).

APD334 Precursor Synthesis

Another application is in the synthesis of the APD334 precursor. A scalable process has been developed for producing 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, a building block related to (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene. This process involves iron(III) chloride-catalyzed cross-coupling and chloromethylation reactions, highlighting the compound's utility in pharmaceutical synthesis (Sengupta et al., 2015).

Hydrogenation of Benzene

The compound also plays a role in studies investigating the hydrogenation of benzene. For instance, platinum nanoparticles of different shapes affect the hydrogenation selectivity of benzene. This research sheds light on the compound's potential applications in catalysis and industrial chemistry (Bratlie et al., 2007).

Separation of Benzene and Cyclohexane

Finally, it is involved in the separation of benzene and cyclohexane, a challenging task in the petrochemical industry. Nonporous adaptive crystals of hybrid[3]arene, which incorporate (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene, have been developed for this purpose. These crystals exhibit selective separation capabilities, underscoring the compound's significance in industrial separation processes (Zhou et al., 2020).

Safety And Hazards

“(2,2,2-Trifluoroethyl)benzene” has some safety and hazard information available. It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

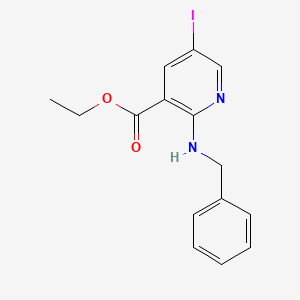

IUPAC Name |

(1-cyclopentyl-2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3/c14-13(15,16)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLVCTCWZLGJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.